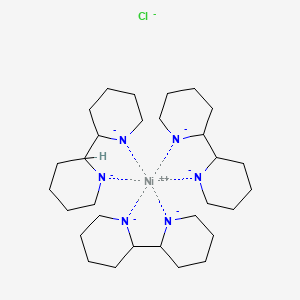
nickel(2+);2-piperidin-1-id-2-ylpiperidin-1-ide;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel(2+);2-piperidin-1-id-2-ylpiperidin-1-ide;chloride is a coordination compound that features nickel in its +2 oxidation state, coordinated with a ligand derived from piperidine, and chloride ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nickel(2+);2-piperidin-1-id-2-ylpiperidin-1-ide;chloride typically involves the reaction of nickel(II) chloride with the appropriate piperidine-based ligand. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired product. The ligand can be synthesized through various organic reactions, including cyclization and amination .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Nickel(2+);2-piperidin-1-id-2-ylpiperidin-1-ide;chloride can undergo several types of chemical reactions, including:
Oxidation: The nickel center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to nickel(0) or nickel(I) species.
Substitution: Ligands around the nickel center can be substituted with other ligands, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as bromine or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas.
Substitution: Various ligands such as phosphines, amines, or other nitrogen-containing ligands can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nickel(III) complexes, while reduction could produce nickel(0) complexes .
Scientific Research Applications
Nickel(2+);2-piperidin-1-id-2-ylpiperidin-1-ide;chloride has several scientific research applications:
Mechanism of Action
The mechanism by which nickel(2+);2-piperidin-1-id-2-ylpiperidin-1-ide;chloride exerts its effects depends on the specific application. In catalysis, the nickel center can facilitate various chemical transformations by coordinating with substrates and lowering the activation energy of the reaction. The piperidine-based ligand can stabilize the nickel center and influence its reactivity .
Comparison with Similar Compounds
Similar Compounds
Nickel(II) chloride: A simpler compound with nickel in the +2 oxidation state and chloride ligands.
Nickel(II) complexes with bipyridine: These complexes have similar coordination environments but different ligands.
Nickel(II) complexes with phenanthroline: Another class of nickel(II) complexes with different nitrogen-containing ligands.
Uniqueness
Nickel(2+);2-piperidin-1-id-2-ylpiperidin-1-ide;chloride is unique due to the specific piperidine-based ligand, which can impart distinct reactivity and stability to the nickel center. This makes it particularly useful in applications where specific ligand effects are desired .
Properties
Molecular Formula |
C30H54ClN6Ni-5 |
|---|---|
Molecular Weight |
592.9 g/mol |
IUPAC Name |
nickel(2+);2-piperidin-1-id-2-ylpiperidin-1-ide;chloride |
InChI |
InChI=1S/3C10H18N2.ClH.Ni/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;/h3*9-10H,1-8H2;1H;/q3*-2;;+2/p-1 |
InChI Key |
HHOJEDHIPBAQEP-UHFFFAOYSA-M |
Canonical SMILES |
C1CC[N-]C(C1)C2CCCC[N-]2.C1CC[N-]C(C1)C2CCCC[N-]2.C1CC[N-]C(C1)C2CCCC[N-]2.[Cl-].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]acetic acid](/img/structure/B12300246.png)
![15-Oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5,7,9,17-tetraen-14-ol](/img/structure/B12300247.png)
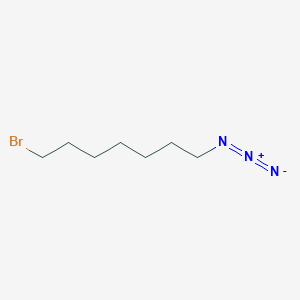
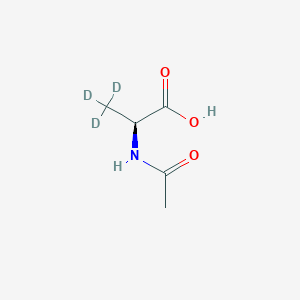

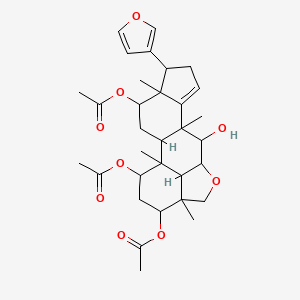

![6-[[2-(Furan-2-carbonylcarbamoylamino)-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12300293.png)
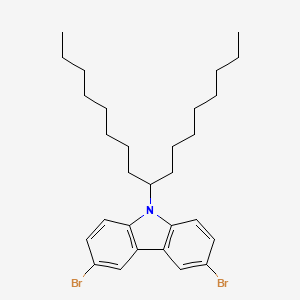


![17-Hydroxy-1,7,11,15,15-pentamethyl-6-(5-oxo-1,2-dihydropyrrol-4-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione](/img/structure/B12300312.png)

